![molecular formula C12H17Cl2NO B2393365 4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride CAS No. 1226917-12-9](/img/structure/B2393365.png)
4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride” is a chemical compound with the CAS Number: 1226917-12-9 . It has a molecular weight of 262.18 and its IUPAC name is 4-(4-(chloromethyl)benzyl)morpholine hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride” is 1S/C12H16ClNO.ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;/h1-4H,5-10H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride” is a powder . It has a molecular weight of 262.18 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis of Local Anesthetics and Antidepressants
- 4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride is used in the synthesis of local anesthetics like fomocaine (Erbocain), known for its high efficacy and low toxicity. A novel synthesis method for fomocaine, starting from 4-phenoxy-methyl-benzonitrile, avoids the C-chloromethylation step, which previously resulted in the formation of the o-chloromethyl derivative. This improvement in the synthesis process enhances the yield and quality of the local anesthetic (Oelschläger et al., 1977).
- It is also involved in the synthesis of antidepressant compounds. For instance, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone, showed potential antidepressant activities in mice tests. This illustrates the compound's role in creating new therapeutic agents for mental health conditions (Tao Yuan, 2012).
Development of Neurokinin-1 Receptor Antagonists
- Research on neurokinin-1 receptor antagonists for potential use in treating emesis and depression has involved derivatives of 4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride. A specific compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrated high affinity and efficacy in pre-clinical tests related to these conditions (Harrison et al., 2001).
Creation of Antimicrobial and Antioxidant Agents
- The compound plays a role in the synthesis of various agents with antimicrobial properties. For example, derivatives like 3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides have been synthesized and evaluated for their antibacterial activity. These compounds demonstrated significant antibacterial effects, particularly against gram-positive strains of microorganisms (Isakhanyan et al., 2014).
- In the field of antioxidants, 2-hydroxy(alkoxy)-2-biphenyl-4-methyl-morpholine derivatives were synthesized, showing potent antioxidant activity. These compounds are being investigated for their potential biological action, influenced by free radical processes (Tani et al., 1994).
Development of Catalysts for Chemical Reactions
- The compound has been used to synthesize N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands, which, when reacted with Na2PdCl4, form complexes that serve as catalysts for the Heck reaction. These complexes have been found to be highly efficient, with turnover number (TON) values up to 18,200 and turnover frequency (TOF) up to 758 h−1. The study highlights the compound's importance in facilitating efficient chemical transformations (Singh et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The signal word for this compound is "Warning" .
properties
IUPAC Name |
4-[[4-(chloromethyl)phenyl]methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;/h1-4H,5-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTAOZPJURTGME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226917-12-9 |
Source


|
| Record name | 4-{[4-(chloromethyl)phenyl]methyl}morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

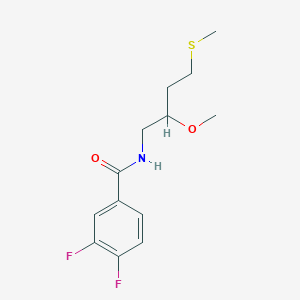

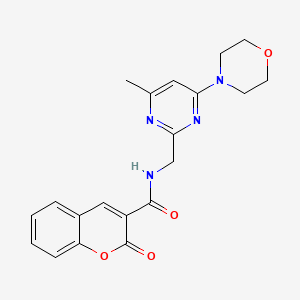
![7-Methyl-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2393288.png)
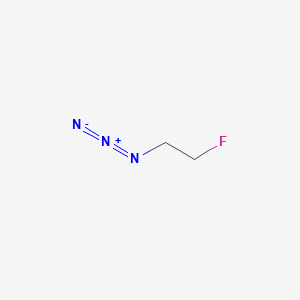

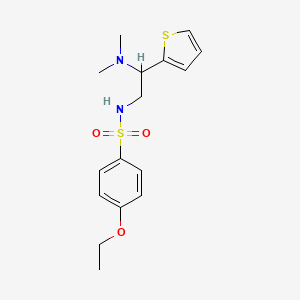
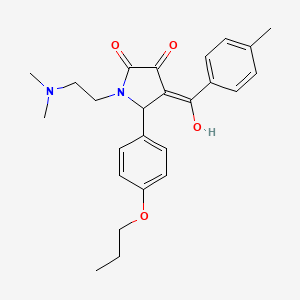
![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2393298.png)
![1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2393299.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2393300.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine](/img/structure/B2393302.png)
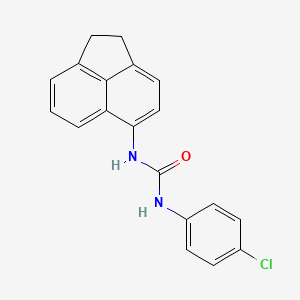
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2393304.png)